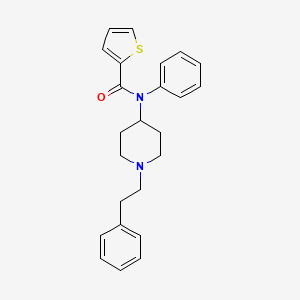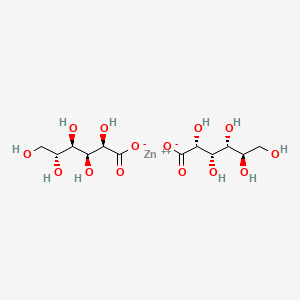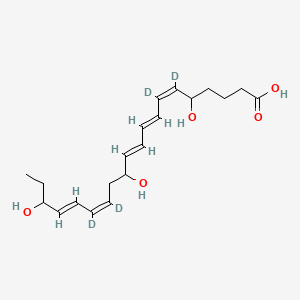
Resolvin E1-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Resolvin E1-d4 is a specialized pro-resolving mediator derived from omega-3 polyunsaturated fatty acids. It plays a crucial role in the resolution of inflammation by promoting the clearance of inflammatory cells and restoring tissue homeostasis. This compound is part of the resolvin family, which includes various other resolvins such as Resolvin D1 and Resolvin D2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Resolvin E1-d4 is synthesized from eicosapentaenoic acid through a series of enzymatic reactions. The synthesis involves the action of lipoxygenases, which convert eicosapentaenoic acid into intermediate hydroperoxy derivatives. These intermediates are then further transformed into this compound through reduction and epoxidation reactions .
Industrial Production Methods: Industrial production of this compound involves the large-scale extraction of eicosapentaenoic acid from marine sources such as fish oil. The extracted eicosapentaenoic acid is then subjected to enzymatic conversion using lipoxygenases and other enzymes to produce this compound. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Resolvin E1-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under mild conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives retain the anti-inflammatory properties of the parent compound and may exhibit enhanced stability or activity .
Scientific Research Applications
Resolvin E1-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of specialized pro-resolving mediators.
Biology: Investigated for its role in modulating immune responses and promoting the resolution of inflammation.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of anti-inflammatory drugs and nutraceuticals.
Mechanism of Action
Resolvin E1-d4 exerts its effects by binding to specific receptors on the surface of immune cells. This binding triggers a cascade of signaling events that lead to the resolution of inflammation. The compound inhibits the activation of nuclear factor kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines. Additionally, this compound promotes the clearance of apoptotic cells by macrophages, thereby facilitating tissue repair and homeostasis .
Comparison with Similar Compounds
- Resolvin D1
- Resolvin D2
- Maresin 1
- Protectin D1
Comparison: While all these compounds belong to the family of specialized pro-resolving mediators and share similar anti-inflammatory properties, Resolvin E1-d4 is unique in its specific receptor interactions and signaling pathways. For instance, this compound primarily interacts with the ChemR23 receptor, whereas Resolvin D1 and D2 interact with different receptors. This specificity in receptor binding contributes to the distinct biological effects and therapeutic potential of this compound .
Properties
Molecular Formula |
C20H30O5 |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(6Z,8E,10E,14Z,16E)-6,7,14,15-tetradeuterio-5,12,18-trihydroxyicosa-6,8,10,14,16-pentaenoic acid |
InChI |
InChI=1S/C20H30O5/c1-2-17(21)11-8-5-9-14-18(22)12-6-3-4-7-13-19(23)15-10-16-20(24)25/h3-9,11-13,17-19,21-23H,2,10,14-16H2,1H3,(H,24,25)/b4-3+,9-5-,11-8+,12-6+,13-7-/i5D,7D,9D,13D |
InChI Key |
AOPOCGPBAIARAV-TUWJVIPGSA-N |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C=C/C(CC)O)/CC(/C=C/C=C/C(=C(/[2H])\C(CCCC(=O)O)O)/[2H])O |
Canonical SMILES |
CCC(C=CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,19-dihydroxy-5-(2-hydroxypropyl)-21-[(2R)-2-hydroxypropyl]-6,20-dimethoxy-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaene-9,17-dione](/img/structure/B10779022.png)
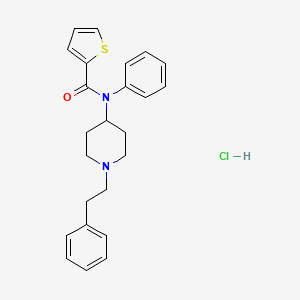

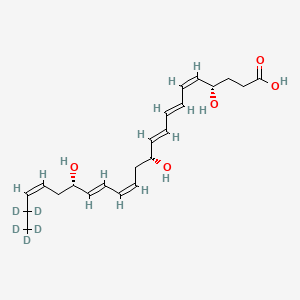
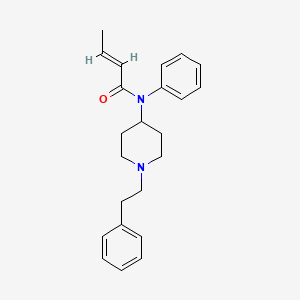
![(7S,9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B10779047.png)

![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B10779058.png)
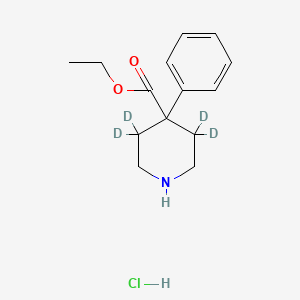
![(2S,5S)-5-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-6-(benzylamino)-N-[2-(4-methoxyphenyl)ethyl]-2-[[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]hexanamide](/img/structure/B10779079.png)

